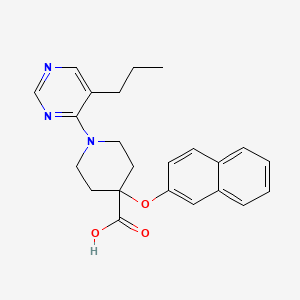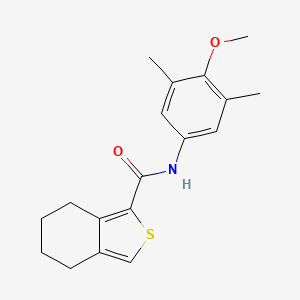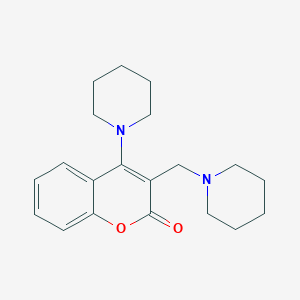
4-(2-naphthyloxy)-1-(5-propylpyrimidin-4-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-naphthyloxy)-1-(5-propylpyrimidin-4-yl)piperidine-4-carboxylic acid, also known as NPPI, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. NPPI is a piperidine derivative that has been synthesized using a specific method and has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis and Antibacterial Activity
The scientific exploration into derivatives related to 4-(2-naphthyloxy)-1-(5-propylpyrimidin-4-yl)piperidine-4-carboxylic acid has primarily focused on their synthesis and evaluation for antibacterial activity. For instance, derivatives of pyridonecarboxylic acids have been synthesized and assessed for their antibacterial potential. The research highlights the preparation of compounds with various substituents, demonstrating a structured approach to enhancing antibacterial efficacy against different bacterial strains. The exploration of structure-activity relationships has been crucial in understanding how modifications impact biological activity, paving the way for the development of more potent antibacterial agents (Egawa et al., 1984).
Coordination Polymer Compounds and Photoluminescence
Another area of research involves the synthesis of coordination polymer compounds utilizing drug ligands like Enoxacin and studying their photoluminescence properties. This approach not only showcases the potential of using such compounds in material science for developing new materials with unique optical properties but also extends the application of pharmaceutical compounds beyond their traditional therapeutic roles. The research indicates that these compounds exhibit strong blue fluorescence under UV light, suggesting potential applications in sensors, optical devices, or as markers in biological systems (Liang-cai Yu et al., 2006).
Supramolecular Assemblies
Further investigations have delved into the formation of supramolecular assemblies using carboxylic acids and aromatic alcohols. This research area explores how different substituents and molecular backbones influence the assembly of molecules into higher-order structures. Such studies are vital for understanding the principles of molecular recognition and self-assembly, which have implications in nanotechnology, drug delivery systems, and the design of functional materials. The ability to control the assembly process opens avenues for creating materials with tailored properties (Horikoshi et al., 2004).
Chemical Synthesis and Ligand Design
Research has also concentrated on the chemical synthesis and ligand design incorporating the naphthyridine moiety, demonstrating the compound's versatility in forming ligands for metal complexes and semiconductor surfaces. Such studies underscore the compound's role in facilitating lower energy electronic absorption in metal complexes, which could be exploited in designing photosensitive materials or in catalysis. The insights gained from these investigations highlight the potential for developing novel compounds with applications in chemistry and materials science (Zong et al., 2008).
properties
IUPAC Name |
4-naphthalen-2-yloxy-1-(5-propylpyrimidin-4-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-2-5-19-15-24-16-25-21(19)26-12-10-23(11-13-26,22(27)28)29-20-9-8-17-6-3-4-7-18(17)14-20/h3-4,6-9,14-16H,2,5,10-13H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZPVZRGUVFOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=CN=C1N2CCC(CC2)(C(=O)O)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Naphthyloxy)-1-(5-propylpyrimidin-4-yl)piperidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(dimethylamino)sulfonyl]-N-[4-(3-methyl-1-piperidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5567687.png)
![2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5567703.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567709.png)
![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5567712.png)
![N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide](/img/structure/B5567721.png)
![5-methyl-3-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5567724.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B5567731.png)
![1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)
![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5567765.png)
![4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine](/img/structure/B5567778.png)

